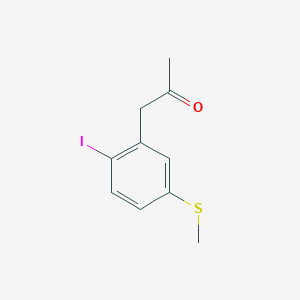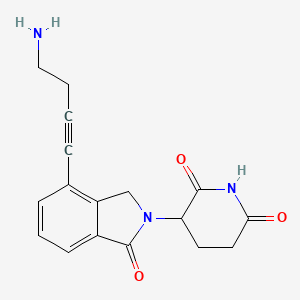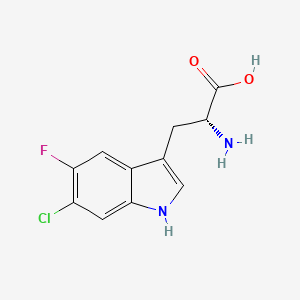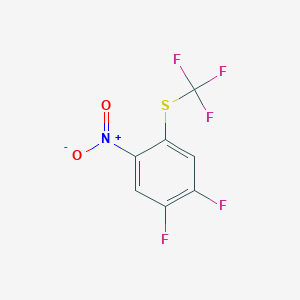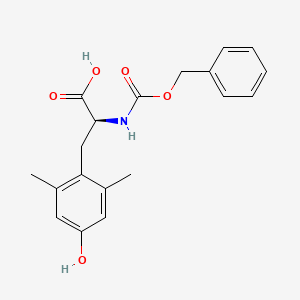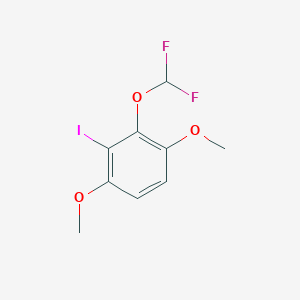
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene is an organic compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . This compound is characterized by the presence of difluoromethoxy and dimethoxy groups attached to an iodinated benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
The synthesis of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that contains the necessary functional groups.
Reaction Conditions: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, often using difluoromethyl ether as a reagent. The iodination is achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene involves its interaction with specific molecular targets. The difluoromethoxy and dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1-Difluoromethoxy-3,6-dimethoxy-2-iodobenzene can be compared with similar compounds such as:
1-Difluoromethoxy-3-iodobenzene: This compound lacks the additional methoxy groups, which can affect its reactivity and applications.
1-Difluoromethoxy-3-fluoro-2-iodobenzene: The presence of a fluorine atom instead of a methoxy group can lead to different chemical properties and uses.
1-Difluoromethoxy-3,4-dimethoxy-2-iodobenzene:
Propriétés
Formule moléculaire |
C9H9F2IO3 |
|---|---|
Poids moléculaire |
330.07 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-5-3-4-6(14-2)8(7(5)12)15-9(10)11/h3-4,9H,1-2H3 |
Clé InChI |
SEIRAZZZBJNBKI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


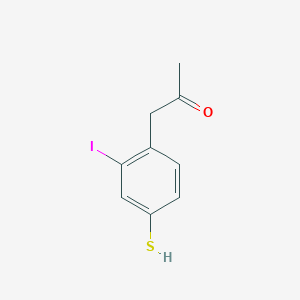
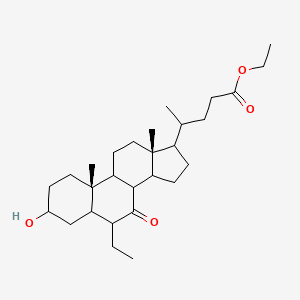
![[(2-Phenylmethoxyphenyl)methylideneamino]urea](/img/structure/B14055051.png)
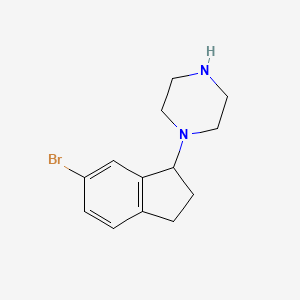
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
